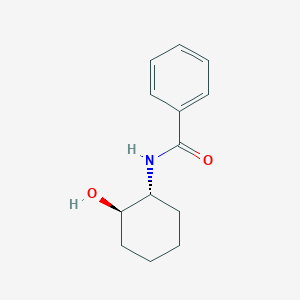
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, also known as PBOA, is a chemical compound that has been the subject of scientific research due to its potential for use in various fields. PBOA is a derivative of oxanamide and pyrazole, and its unique chemical structure has led to interest in its synthesis and potential applications.
Mécanisme D'action
The mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other interactions. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been shown to bind to certain enzymes and receptors, leading to changes in their activity and function. Further research is needed to fully elucidate the mechanism of action of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine and its potential applications.
Biochemical and Physiological Effects:
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been shown to have various biochemical and physiological effects, including changes in enzyme activity, gene expression, and cell signaling pathways. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases, which play important roles in cell signaling and regulation. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has also been shown to modulate gene expression, leading to changes in cellular function and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has several advantages for use in lab experiments, including its unique chemical structure and potential for use in various applications. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be synthesized in relatively high yields and purity, making it a useful tool for studying various biological and chemical systems. However, N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine also has limitations, including its potential toxicity and limited solubility in certain solvents. Careful consideration should be given to these factors when designing experiments using N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine.
Orientations Futures
There are several future directions for research on N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, including its potential use as a drug candidate for various diseases, its use in materials science and catalysis, and further investigation into its mechanism of action and biochemical effects. Additionally, further research is needed to optimize the synthesis and purification of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine, and to develop new methods for its use in various applications.
Méthodes De Synthèse
The synthesis of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be achieved through a multi-step process involving the reaction of oxanamide with pyrazole. The reaction produces a mixture of isomers, which can be separated and purified using various techniques such as column chromatography and recrystallization. The yield and purity of N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine can be optimized through careful control of reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been investigated as a potential drug candidate due to its ability to interact with various biological targets. N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has also been studied for its use in materials science, where it has shown promise as a component in the synthesis of novel polymers and materials. Additionally, N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine has been explored for its potential use as a catalyst in various reactions, including the synthesis of organic compounds.
Propriétés
IUPAC Name |
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-11(3-8-15-7-2-6-13-15)14-12-4-9-16-10-5-12/h2,6-7,11-12,14H,3-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPMLSDWDVRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylbutan-2-yl)oxan-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![N-cyclopentyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B6638271.png)
![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)

![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)